molecular formula C23H23NO7S3 B11180203 dimethyl 2-{1-[ethoxy(oxo)acetyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[ethoxy(oxo)acetyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11180203
M. Wt: 521.6 g/mol
InChI Key: DIAGLVDZPOALBL-UHFFFAOYSA-N
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Description

“4,5-DIMETHYL 2-[1-(2-ETHOXY-2-OXOACETYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” is a complex organic compound that features a unique combination of functional groups, including dithiole, quinoline, and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-DIMETHYL 2-[1-(2-ETHOXY-2-OXOACETYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dithiole and keto groups through various organic transformations. Common reagents and conditions include:

    Quinoline synthesis: Friedländer synthesis using aniline derivatives and ketones.

    Dithiole formation: Reaction of dithiocarboxylic acids with appropriate electrophiles.

    Keto group introduction: Acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“4,5-DIMETHYL 2-[1-(2-ETHOXY-2-OXOACETYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of keto groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the keto group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, compounds with similar structures have shown potential as therapeutic agents due to their ability to interact with biological targets. This compound may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of “4,5-DIMETHYL 2-[1-(2-ETHOXY-2-OXOACETYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimicrobial and anticancer properties.

    Dithiole derivatives: Studied for their antioxidant and anti-inflammatory activities.

    Keto compounds: Widely used in organic synthesis and as intermediates in pharmaceutical production.

Uniqueness

The uniqueness of “4,5-DIMETHYL 2-[1-(2-ETHOXY-2-OXOACETYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H23NO7S3

Molecular Weight

521.6 g/mol

IUPAC Name

dimethyl 2-[1-(2-ethoxy-2-oxoacetyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C23H23NO7S3/c1-7-31-21(28)18(25)24-14-11(2)9-8-10-12(14)13(17(32)23(24,3)4)22-33-15(19(26)29-5)16(34-22)20(27)30-6/h8-10H,7H2,1-6H3

InChI Key

DIAGLVDZPOALBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1C2=C(C=CC=C2C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C)C

Origin of Product

United States

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